1-(2-chlorophenyl)-3-(4-fluoro-1,3-benzothiazol-2-yl)urea

Drug metabolism CYP450 oxidation Fluorine blocking strategy

1-(2-Chlorophenyl)-3-(4-fluoro-1,3-benzothiazol-2-yl)urea (CAS 1251543-73-3) is a small-molecule urea derivative incorporating a 2-chlorophenyl moiety and a rare 4-fluoro-1,3-benzothiazole core. The benzothiazolyl urea scaffold is a privileged chemotype in medicinal chemistry, with demonstrated activity against kinase, oxidoreductase, and hydrolase targets relevant to oncology and neurodegeneration.

Molecular Formula C14H9ClFN3OS
Molecular Weight 321.75
CAS No. 1251543-73-3
Cat. No. B2360306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chlorophenyl)-3-(4-fluoro-1,3-benzothiazol-2-yl)urea
CAS1251543-73-3
Molecular FormulaC14H9ClFN3OS
Molecular Weight321.75
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)NC2=NC3=C(C=CC=C3S2)F)Cl
InChIInChI=1S/C14H9ClFN3OS/c15-8-4-1-2-6-10(8)17-13(20)19-14-18-12-9(16)5-3-7-11(12)21-14/h1-7H,(H2,17,18,19,20)
InChIKeyLVRCCTFWIWQSAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chlorophenyl)-3-(4-fluoro-1,3-benzothiazol-2-yl)urea (CAS 1251543-73-3) Procurement-Relevant Structural and Pharmacological Baseline


1-(2-Chlorophenyl)-3-(4-fluoro-1,3-benzothiazol-2-yl)urea (CAS 1251543-73-3) is a small-molecule urea derivative incorporating a 2-chlorophenyl moiety and a rare 4-fluoro-1,3-benzothiazole core [1]. The benzothiazolyl urea scaffold is a privileged chemotype in medicinal chemistry, with demonstrated activity against kinase, oxidoreductase, and hydrolase targets relevant to oncology and neurodegeneration [2]. Within this class, the 4-fluoro substitution on the benzothiazole ring is unusual: most published inhibitors carry substituents at the 6-position, making the 4-fluoro regioisomer a distinct vector for structure-activity relationship (SAR) exploration and intellectual property positioning [3].

Why In-Class 1-(Benzo[d]thiazol-2-yl)-3-phenylurea Analogs Cannot Substitute for CAS 1251543-73-3


The benzothiazolyl urea chemotype is exquisitely sensitive to both the position and electronic character of ring substituents. In published SAR campaigns, moving a chloro substituent from the 3- to the 2-position of the phenyl ring, or introducing a fluorine at the 4- vs. 6-position of the benzothiazole, can shift IC50 values by orders of magnitude against the same target [1]. For instance, the most potent 17β-HSD10 inhibitors required a 3-chloro (not 2-chloro) substitution, while the benzothiazole 6-position was the critical vector for potency modulation [1]. Furthermore, the non-fluorinated analog 1-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)urea has been claimed in uveal melanoma patents but shows only weak activity against urea transporter UT-A1 (IC50 ≈ 5,000 nM), whereas the introduction of the 4-fluoro substituent on the benzothiazole is expected to alter both target engagement and metabolic stability [2]. Generic substitution with an in-class analog lacking the 4-fluoro-benzothiazole motif therefore risks both potency loss and confounding SAR interpretation.

Quantitative Differentiation Evidence: 1-(2-Chlorophenyl)-3-(4-fluoro-1,3-benzothiazol-2-yl)urea vs. Closest Analogs


4-Fluoro vs. 6-Fluoro Benzothiazole Regioisomerism: Predicted Impact on Metabolic Stability

The 4-fluoro substitution on the benzothiazole ring is strategically positioned to block cytochrome P450-mediated oxidative metabolism at the electron-rich C-4 position, which is a known metabolic soft spot for benzothiazole scaffolds. In contrast, the more common 6-fluoro regioisomer leaves the C-4 position unshielded [1]. In a structurally related series of benzothiazole ureas, 6-substitution was the primary site of metabolic modification, and compounds bearing small 6-substituents showed improved microsomal stability half-lives [2].

Drug metabolism CYP450 oxidation Fluorine blocking strategy

2-Chlorophenyl vs. 3-Chlorophenyl Urea Substitution: Target Selectivity Divergence in 17β-HSD10 Inhibition

In the benzothiazolyl urea series targeting 17β-HSD10 (ABAD), the position of the chloro substituent on the phenyl ring decisively controls inhibitory potency. The structure-activity relationship established by Schmidt et al. demonstrates that 3-chloro substitution yields the most potent inhibitors (IC50 = 1–2 μM), whereas 2-chloro substitution results in a significant potency drop-off [1]. This implies that for 17β-HSD10, 1-(2-chlorophenyl)-3-(4-fluoro-1,3-benzothiazol-2-yl)urea may behave as a selectivity probe rather than a potency-optimized inhibitor, potentially reducing off-target activity against 17β-HSD10 when screening against other targets (e.g., kinases, viral proteases).

17β-HSD10 ABAD Alzheimer's disease Halogen SAR

Non-Fluorinated Parent Compound Activity Comparison: UT-A1 Transporter Inhibition

The non-fluorinated parent compound 1-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)urea (evitachem analog) has publicly available binding data: it inhibits rat UT-A1 urea transporter with an IC50 of 5,000 nM [1]. The target compound, bearing an additional 4-fluoro substituent on the benzothiazole, has an increased molecular weight (321.75 vs. 303.8 g/mol) and distinct electronic distribution (Hammett σp for F: +0.06; for H: 0.00), both of which are expected to modulate transporter binding affinity and selectivity [2].

UT-A1 Urea transporter Kidney physiology BindingDB

4-Fluorobenzothiazole Moiety as a Privileged Fragment in Mpro Inhibition: Target Class Transfer Potential

The 4-fluorobenzothiazole fragment has been independently validated as a critical pharmacophore in potent, orally available SARS-CoV-2 main protease (Mpro) inhibitors. Compounds TKB245 and TKB248, which incorporate a 4-fluorobenzothiazole-2-carbonyl warhead, achieve nanomolar Mpro inhibition (IC50 = 34 nM and 58 nM, respectively) and demonstrate favorable pharmacokinetic profiles in rodent models [1]. While the target compound features a urea linker rather than a ketone warhead, the shared 4-fluorobenzothiazole core suggests fragment repurposing potential and justifies its inclusion in antiviral screening libraries alongside traditional anti-neurodegeneration panels.

SARS-CoV-2 Mpro Protease inhibitor Fragment repurposing

Antimicrobial SAR for Chlorophenyl Urea Derivatives: 2-Chloro Substitution Preference

Studies on substituted benzothiazolyl urea derivatives reveal that compounds bearing a chloro group on the phenyl ring exhibit stronger antibacterial activity than their methyl-substituted counterparts [1]. Specifically, compounds with 2-chlorophenyl substitution showed enhanced inhibition against Escherichia coli at 50 μg/mL relative to 4-chloro and 2-methyl analogs, suggesting that ortho-chloro substitution optimizes hydrophobic packing within the bacterial target binding pocket [1]. The 4-fluoro-benzothiazole modification in the target compound may further fine-tune this antibacterial profile by modulating electron density on the benzothiazole ring.

Antibacterial Benzothiazolyl urea Gram-negative bacteria

Where 1-(2-Chlorophenyl)-3-(4-fluoro-1,3-benzothiazol-2-yl)urea Outperforms Generic Analogs: Evidence-Based Application Scenarios


Matched Molecular Pair Analysis for Halogen Effect Deconvolution in Transporter Binding

Use 1-(2-chlorophenyl)-3-(4-fluoro-1,3-benzothiazol-2-yl)urea alongside its non-fluorinated parent 1-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)urea (UT-A1 IC50 = 5,000 nM) [1] to dissect the contribution of the 4-fluoro substituent to urea transporter affinity. The matched pair eliminates phenyl ring variation as a confounding variable, isolating the fluorine effect. This is particularly valuable for renal drug disposition studies where urea transporter interactions influence clearance.

Selectivity Profiling Against 17β-HSD10 (ABAD) in Neurodegeneration Target Deconvolution

The 2-chlorophenyl substitution pattern predicts reduced 17β-HSD10 inhibitory potency compared to the 3-chloro-optimized series (3-chloro IC50 = 1–2 μM) [2]. Deploy this compound as a counter-screen tool in Alzheimer's disease target panels: positive benzothiazole-driven binding with weak 17β-HSD10 engagement helps eliminate ABAD-mediated false positives, focusing hit triage on therapeutically relevant mechanisms (e.g., CK1, Dyrk1A, or syntenin-PDZ).

Antiviral Fragment Library Expansion and Mpro-centered Screening

The 4-fluorobenzothiazole moiety is a validated recognition element for SARS-CoV-2 Mpro (TKB245 IC50 = 34 nM; TKB248 IC50 = 58 nM) [3]. Include this urea derivative in fragment-based antiviral screening cascades to explore non-covalent Mpro inhibition modalities complementary to the ketone-warhead series. The urea linker may offer improved selectivity and reduced off-target reactivity relative to electrophilic warheads.

Antimicrobial Probe Development Leveraging Ortho-Chloro SAR

Based on class-level SAR showing that 2-chlorophenyl urea derivatives exhibit superior anti-E. coli activity compared to 4-chloro and 2-methyl analogs [4], incorporate this compound into bacterial growth inhibition panels. The 4-fluoro-benzothiazole modification provides an additional vector for tuning Gram-negative permeability, an area of high unmet need in antibiotic discovery.

Quote Request

Request a Quote for 1-(2-chlorophenyl)-3-(4-fluoro-1,3-benzothiazol-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.